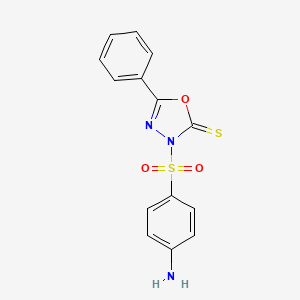
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound that features a sulfonamide group, an oxadiazole ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps. One common method starts with the preparation of 4-aminobenzene-1-sulfonyl chloride, which is then reacted with hydrazine to form the corresponding hydrazide.
Industrial Production Methods
This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .
Scientific Research Applications
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobenzene-1-sulfonyl chloride
- 4-Aminobenzene-1-sulfonamide
- 5-Phenyl-1,3,4-oxadiazole-2-thione
Uniqueness
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
112309-95-2 |
|---|---|
Molecular Formula |
C14H11N3O3S2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(4-aminophenyl)sulfonyl-5-phenyl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H11N3O3S2/c15-11-6-8-12(9-7-11)22(18,19)17-14(21)20-13(16-17)10-4-2-1-3-5-10/h1-9H,15H2 |
InChI Key |
QSHYMKNTSJNUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)O2)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















